molecular formula C11H13NO2 B1589055 Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate CAS No. 220247-50-7

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Cat. No.: B1589055
CAS No.: 220247-50-7
M. Wt: 191.23 g/mol
InChI Key: BTRHEGJEBOGNAU-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. The structure of this compound includes a tetrahydroisoquinoline core with a methyl ester group at the 7th position, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, also known as 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous monoamine . It primarily targets the dopamine (DA) receptors in the brain . The compound’s interaction with these receptors plays a crucial role in its mechanism of action .

Mode of Action

This compound interacts with the agonistic conformation of dopamine receptors . This interaction results in the inhibition of the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals . Additionally, this compound shifts dopamine catabolism towards COMT-dependent O-methylation .

Biochemical Pathways

This compound affects the dopamine metabolism pathway . By interacting with dopamine receptors and inhibiting the formation of 3,4-dihydroxyphenylacetic acid, it alters the normal functioning of this pathway . The downstream effects include the reduction of free radical production and a shift in dopamine catabolism .

Pharmacokinetics

The ADME properties of this compound indicate that it has high gastrointestinal absorption and is a substrate of P-glycoprotein . Its lipophilicity and water solubility properties suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It demonstrates neuroprotective activity, preventing the neurotoxic effects of certain endogenous neurotoxins . It also produces an antidepressant-like effect similar to the effect of imipramine . These effects are believed to be due to its ability to inhibit monoamine oxidase A/B (MAO A/B), scavenge free radicals, and antagonize the glutamatergic system .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its systemic administration and the presence of other substances in the body can influence its action and efficacy . More research is needed to fully understand the impact of environmental factors on the action of this compound.

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is known to interact with various enzymes and proteins. It has been found to inhibit the activity of monoamine oxidase A/B (MAO A/B), an enzyme involved in the metabolism of neurotransmitters . This interaction can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .

Cellular Effects

In cellular processes, this compound has been shown to have neuroprotective effects . It can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+), a neurotoxin associated with Parkinson’s disease . This suggests that it may influence cell signaling pathways and gene expression related to neuroprotection .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is a reversible short-acting moderate inhibitor of MAO A/B , which means it can bind to these enzymes and temporarily reduce their activity. This can lead to changes in neurotransmitter levels and potentially influence gene expression related to mood and behavior .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to produce an antidepressant-like effect similar to imipramine when administered systemically in rats

Metabolic Pathways

This compound is involved in the metabolism of neurotransmitters through its inhibition of MAO A/B . This could affect metabolic flux or metabolite levels in the brain. Detailed information on specific enzymes or cofactors it interacts with is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. This reaction involves the condensation of a biogenic amine with an aldehyde or ketone under acidic conditions . Another method includes the Petasis reaction, which combines an amine, an aldehyde, and a boronic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of natural products and pharmaceuticals.

    1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions

These compounds share the tetrahydroisoquinoline core but differ in their functional groups and biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRHEGJEBOGNAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCNC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443112
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220247-50-7
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At 0° C. a mixture of 16.93 g 2-tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate, 160 ml dichloromethane and 80 ml trifluoroacetic acid is stirred for 30 min. Then, the mixture is stirred for 5 h at ambient temperature. The reaction mixture is evaporated and the residue is treated with a 10% KOH solution and dichloromethane. The organic layer is dried and evaporated. 22.18 g of the title compound are obtained.
Quantity
16.93 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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